molecular formula C13H20Cl3N3 B2823048 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine CAS No. 1401319-15-0

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine

Cat. No.: B2823048
CAS No.: 1401319-15-0
M. Wt: 324.67
InChI Key: MHXFPMXWGYHDAP-UHFFFAOYSA-N
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Description

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is a chemical compound with the empirical formula C8H8ClN3 . It is a solid substance and is part of a class of compounds known as benzimidazoles . Benzimidazole derivatives are important fine chemical raw materials .


Synthesis Analysis

The synthesis of similar benzimidazole derivatives involves the use of o-phenylenediamine and glycine in a high-pressure autoclave . The mixture is heated at 120°C for 48 hours. After cooling, the pH is adjusted to around 8 with concentrated ammonia, and the solid product is filtered out. The product is then recrystallized with distilled water and decolorized with activated carbon to obtain the benzimidazole derivative .


Molecular Structure Analysis

The molecular weight of this compound is 181.62 . The SMILES string representation is NCc1nc2cc(Cl)ccc2[nH]1 . The InChI string is 1S/C8H8ClN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzimidazole derivatives are known to exhibit antimicrobial activity . They have been found to inhibit the growth of various microorganisms such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .


Physical and Chemical Properties Analysis

This compound is a solid . The empirical formula is C8H8ClN3 , and the molecular weight is 181.62 .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 , indicating that it is harmful if swallowed. It is also classified as a combustible solid .

Future Directions

Benzimidazole derivatives are an active area of research due to their diverse biological activities . Future research may focus on exploring the potential applications of these compounds in medicine and other fields. For instance, N-substituted ligands derived from similar compounds can be obtained by condensing pyridine-2,6-dicarboxylic acid with N-alkyl-o-phenylenediamine derivative .

Properties

IUPAC Name

5-(5-chloro-1-methylbenzimidazol-2-yl)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-17-12-7-6-10(14)9-11(12)16-13(17)5-3-2-4-8-15/h6-7,9H,2-5,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTPJUKNVMEZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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